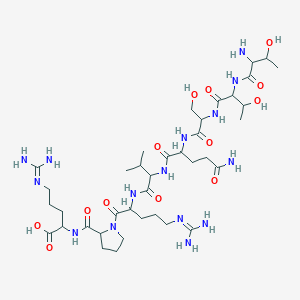

![molecular formula C7H9N5 B12108735 N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 23002-57-5](/img/structure/B12108735.png)

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N,N-Diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine est un composé hétérocyclique qui a suscité un intérêt considérable en raison de sa similitude structurale avec les purines. Ce composé présente diverses activités biologiques, ce qui en fait un sujet d'étude précieux en chimie médicinale et en pharmacologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'une des voies de synthèse courantes de la N,N-Diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine implique la substitution nucléophile de la 4-chloro-6-(chlorométhyl)-1-méthyl-1H-pyrazolo[3,4-d]pyrimidine par la méthylamine. La réaction est généralement effectuée dans le tétrahydrofurane (THF) à une température de 10–15 °C . La structure du composé synthétisé est confirmée à l'aide de diverses techniques analytiques telles que l'analyse élémentaire, la spectrométrie de masse à haute résolution, la spectroscopie RMN et l'analyse par rayons X .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la N,N-Diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et la garantie de la pureté et du rendement du produit final grâce à des mesures rigoureuses de contrôle qualité.

Analyse Des Réactions Chimiques

Types de réactions

La N,N-Diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine subit diverses réactions chimiques, notamment :

Substitution nucléophile : Il s'agit d'une réaction clé dans sa synthèse, où les nucléophiles remplacent les atomes de chlore dans le composé précurseur.

Oxydation et réduction : Ces réactions peuvent modifier les propriétés électroniques du composé, modifiant potentiellement son activité biologique.

Réactions de substitution : Ces réactions impliquent le remplacement de groupes fonctionnels au sein de la molécule, conduisant à la formation de nouveaux dérivés.

Réactifs et conditions courants

Méthylamine : Utilisée dans la réaction de substitution nucléophile.

Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium pour les réactions d'oxydation.

Agents réducteurs : Tels que le borohydrure de sodium pour les réactions de réduction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la N,N-Diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, qui peuvent présenter différentes activités biologiques.

Applications de la recherche scientifique

La N,N-Diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine a plusieurs applications de recherche scientifique :

Chimie médicinale : Elle est étudiée pour son potentiel en tant qu'agent anti-inflammatoire, antiprolifératif et antifongique.

Recherche biologique : Sa similitude structurale avec les purines en fait un outil précieux pour étudier les interactions avec les acides nucléiques et l'inhibition enzymatique.

Pharmacologie : Le composé est exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le cancer.

Applications industrielles : Elle peut être utilisée dans la synthèse d'autres composés biologiquement actifs et comme élément de base dans la fabrication chimique.

Mécanisme d'action

Le mécanisme d'action de la N,N-Diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, il a été démontré qu'elle inhibe la kinase dépendante des cyclines 2 (CDK2), qui joue un rôle crucial dans la régulation du cycle cellulaire . En inhibant la CDK2, le composé peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiproliferative, and antifungal agent.

Biological Research: Its structural similarity to purines makes it a valuable tool for studying nucleic acid interactions and enzyme inhibition.

Pharmacology: The compound is explored for its potential therapeutic effects in treating various diseases, including cancer.

Industrial Applications: It can be used in the synthesis of other biologically active compounds and as a building block in chemical manufacturing.

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Aminopyrazolo[3,4-d]pyrimidine : Partage une structure de base similaire mais diffère dans le motif de substitution.

1H-Pyrazolo[3,4-d]pyrimidine, 4-amino- : Un autre composé apparenté avec des groupes fonctionnels différents.

Unicité

La N,N-Diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques distinctes. Sa capacité à inhiber la CDK2 et ses applications thérapeutiques potentielles en font un composé d'intérêt significatif en chimie médicinale et en pharmacologie .

Propriétés

Numéro CAS |

23002-57-5 |

|---|---|

Formule moléculaire |

C7H9N5 |

Poids moléculaire |

163.18 g/mol |

Nom IUPAC |

N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C7H9N5/c1-12(2)7-5-3-10-11-6(5)8-4-9-7/h3-4H,1-2H3,(H,8,9,10,11) |

Clé InChI |

QWQODLSLHIZPTE-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=NC=NC2=C1C=NN2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)

![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)

![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)